
3-(6-Amino-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Amino-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid is an organic compound characterized by the presence of an amino group attached to a benzodioxole ring, which is further connected to a propenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the Claisen–Schmidt condensation reaction between o-aminoacetophenone and piperonal. This reaction is typically catalyzed by sodium hydroxide in an ethanol solution, resulting in the formation of the desired product .
Another approach involves the use of thionyl chloride to convert a carboxylic acid precursor into the corresponding acid chloride, which can then react with an appropriate amine to form the target compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. The use of efficient catalysts and purification techniques, such as recrystallization or chromatography, is also common in industrial production.
化学反応の分析
Types of Reactions
3-(6-Amino-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenoic acid moiety to a propanoic acid group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce propanoic acid derivatives. Substitution reactions can lead to a variety of substituted benzodioxole compounds.
科学的研究の応用
3-(6-Amino-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: The compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(6-Amino-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The amino group and benzodioxole ring can participate in hydrogen bonding and π-π interactions, which may influence the compound’s binding affinity to enzymes or receptors. Additionally, the propenoic acid moiety can undergo conjugation reactions, affecting the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
- (E)-1-(2-Aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one
- N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
- 3-(1,3-Benzodioxol-5-yl)acrylaldehyde
Uniqueness
3-(6-Amino-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid is unique due to the presence of both an amino group and a propenoic acid moiety attached to the benzodioxole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
特性
CAS番号 |
93577-94-7 |
|---|---|
分子式 |
C10H9NO4 |
分子量 |
207.18 g/mol |
IUPAC名 |
3-(6-amino-1,3-benzodioxol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9NO4/c11-7-4-9-8(14-5-15-9)3-6(7)1-2-10(12)13/h1-4H,5,11H2,(H,12,13) |
InChIキー |
YOESHDPMOUQUSU-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


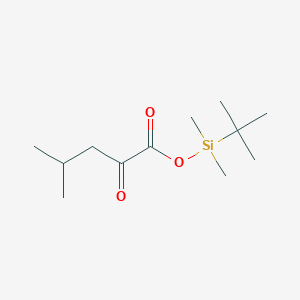

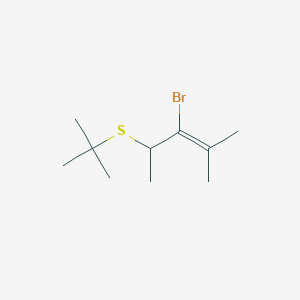
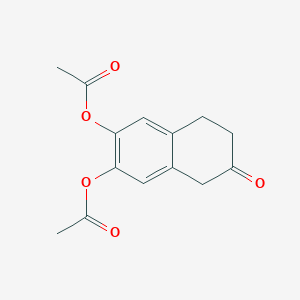
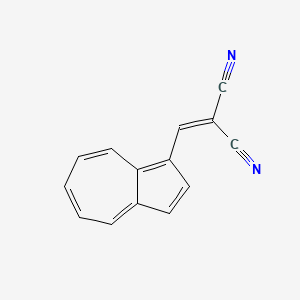
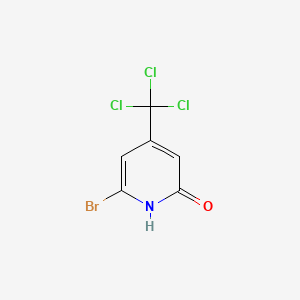
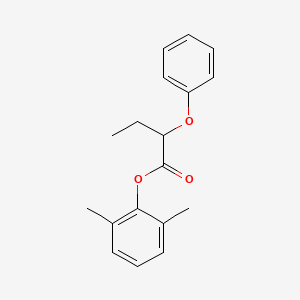
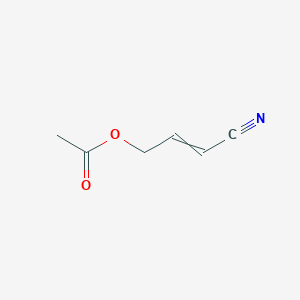
![[(5Z)-5-(2-iodobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14365659.png)
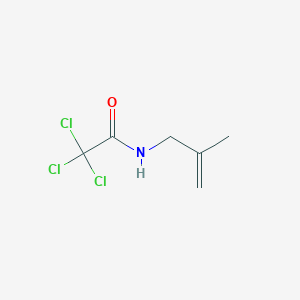
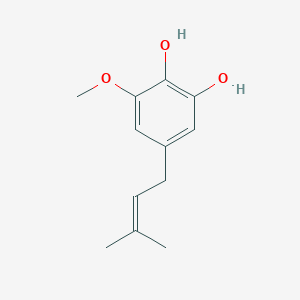
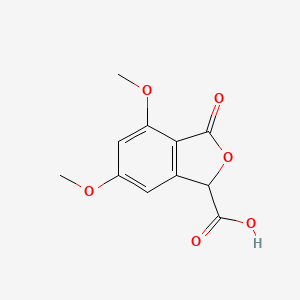
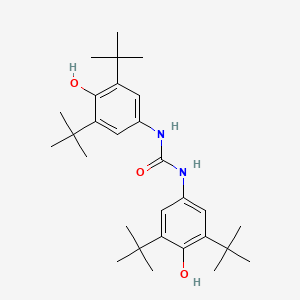
![2-[(Butylsulfanyl)methylidene]cyclododecan-1-one](/img/structure/B14365704.png)
